

# A Technical Guide to the Physical Characteristics of Potassium Tetrachloroaurate(III) Hydrate

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

**Compound Name:** Potassium tetrachloroaurate(III)  
hydrate

**Cat. No.:** B1434551

[Get Quote](#)

This document provides a comprehensive overview of the physical and chemical properties of **potassium tetrachloroaurate(III) hydrate** ( $KAuCl_4 \cdot xH_2O$ ). It is intended for researchers, scientists, and professionals in the field of drug development and materials science who utilize this compound in their work.

## Physical Appearance

**Potassium tetrachloroaurate(III) hydrate** is a solid inorganic salt. In its powdered form, it typically presents as a crystalline substance with a color ranging from a bright yellow to a deeper orange.<sup>[1][2][3][4]</sup> The dihydrate form of this compound is specifically noted to be a yellow solid.<sup>[5]</sup> The crystalline nature of the powder is a key physical characteristic.

## Physicochemical Properties

A summary of the key physicochemical properties of **potassium tetrachloroaurate(III) hydrate** is presented in the table below. These properties are crucial for its handling, storage, and application in various experimental and industrial settings.

| Property            | Value                                                                                                               |
|---------------------|---------------------------------------------------------------------------------------------------------------------|
| Molecular Formula   | $\text{KAuCl}_4 \cdot x\text{H}_2\text{O}$                                                                          |
| Molecular Weight    | 377.88 g/mol (anhydrous) <a href="#">[1]</a> <a href="#">[6]</a>                                                    |
| Appearance          | Yellow to orange crystalline powder <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> |
| Melting Point       | 357 °C (decomposes) <a href="#">[6]</a> <a href="#">[7]</a>                                                         |
| Solubility          | Soluble in water <a href="#">[1]</a> <a href="#">[3]</a>                                                            |
| Storage Temperature | Room temperature, in a dry, sealed container <a href="#">[6]</a><br>or at 2-10 °C <a href="#">[4]</a>               |

## Experimental Protocols for Physical Characterization

The physical characterization of **potassium tetrachloroaurate(III) hydrate** powder is a critical first step in its analysis to ensure identity and purity.

This protocol outlines the steps for the initial visual and basic physical assessment of the powder.

- Color and Appearance Assessment:

1. Place a small, representative sample of the powder on a clean, white watch glass or weighing paper.
2. Under good laboratory lighting, visually inspect the sample for its color, noting any variations or inconsistencies.
3. Observe the form of the powder, noting if it is crystalline, amorphous, or a mixture. A hand lens or a low-power microscope can be used for a more detailed examination of the crystal morphology.

- Solubility Test:

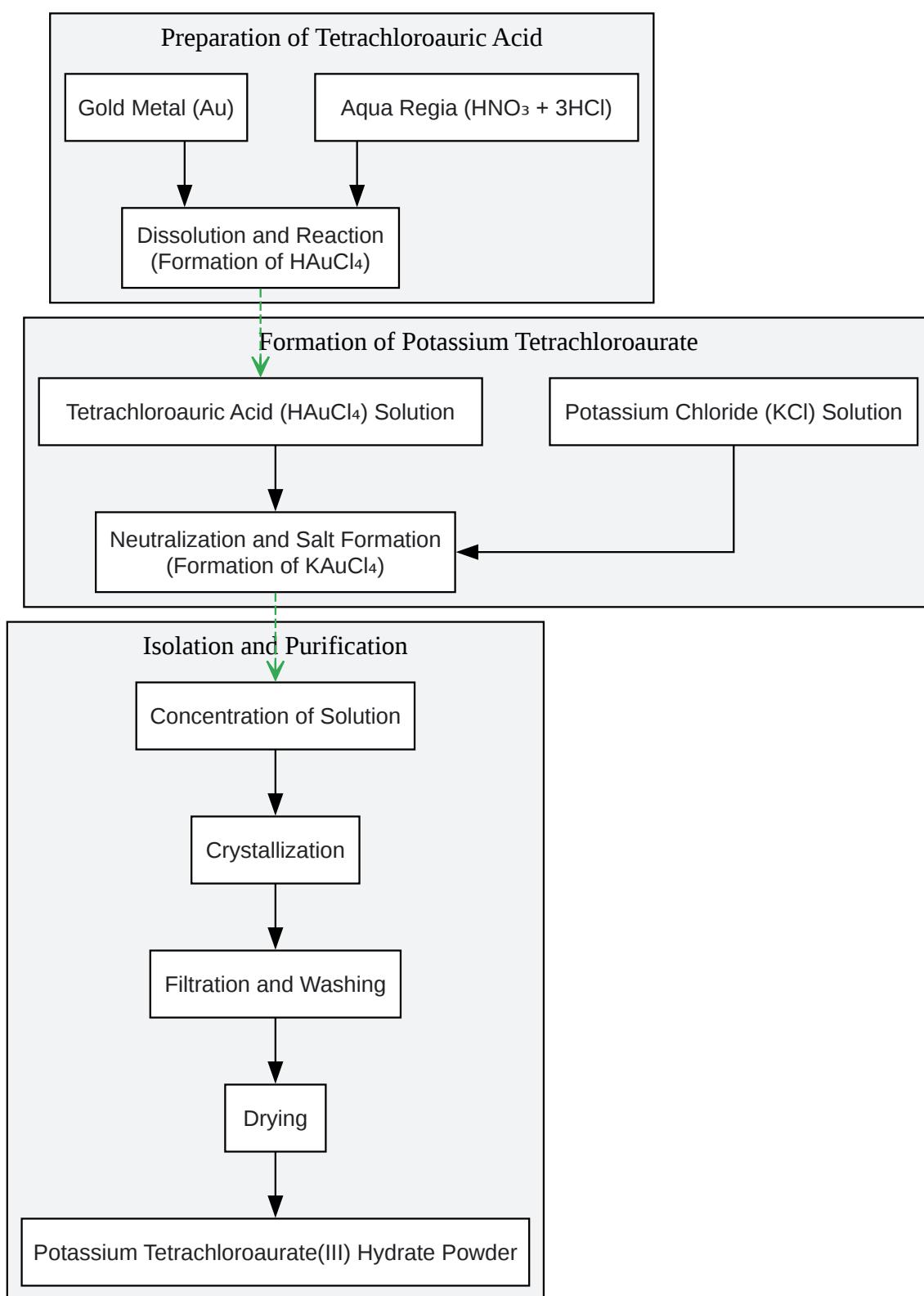
1. Add approximately 10 mg of the powder to a test tube containing 1 mL of deionized water.

2. Gently agitate the test tube and observe the extent to which the powder dissolves.

3. Note the color of the resulting solution.

- pH Measurement of Aqueous Solution:

1. Prepare a 1% (w/v) solution of the powder in deionized water.


2. Using a calibrated pH meter or pH indicator strips, measure the pH of the solution. This can provide insights into the acidic or basic nature of the salt solution.[\[4\]](#)

For a more in-depth analysis of the physical properties, the following instrumental techniques are recommended:

- X-Ray Diffraction (XRD): To determine the crystalline structure and phase purity of the powder.
- Scanning Electron Microscopy (SEM): To visualize the particle shape, size distribution, and surface morphology.
- Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups present and confirm the presence of water of hydration.

## Logical Workflow for Synthesis

The synthesis of **potassium tetrachloroaurate(III) hydrate** is a multi-step process that requires careful control of reaction conditions. The following diagram illustrates a logical workflow for its preparation.

[Click to download full resolution via product page](#)

Caption: Logical workflow for the synthesis of **potassium tetrachloroaurate(III) hydrate**.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. dl.astm.org [dl.astm.org]
- 2. scribd.com [scribd.com]
- 3. IMPROVE [improve-innov.com]
- 4. wetchem.bocsci.com [wetchem.bocsci.com]
- 5. kchn.pg.gda.pl [kchn.pg.gda.pl]
- 6. pubs.aip.org [pubs.aip.org]
- 7. nslanalytical.com [nslanalytical.com]
- To cite this document: BenchChem. [A Technical Guide to the Physical Characteristics of Potassium Tetrachloroaurate(III) Hydrate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1434551#physical-appearance-of-potassium-tetrachloroaurate-iii-hydrate-powder>

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)